molecular formula C8H9BF3KO B1468858 Potassium (3-ethoxyphenyl)trifluoroboranuide CAS No. 1638533-83-1

Potassium (3-ethoxyphenyl)trifluoroboranuide

Cat. No.: B1468858
CAS No.: 1638533-83-1
M. Wt: 228.06 g/mol
InChI Key: SLMPDCHYZDCWCP-UHFFFAOYSA-N
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Description

Potassium (3-ethoxyphenyl)trifluoroboranuide is an organotrifluoroborate compound with the molecular formula C8H9BF3KO. It is a member of the potassium organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions .

Mechanism of Action

Target of Action

Potassium (3-ethoxyphenyl)trifluoroboranuide is a type of potassium organotrifluoroborate . These compounds are a special class of organoboron reagents . The primary targets of these compounds are typically carbon-based molecules, as they are often used in carbon-carbon bond forming reactions .

Mode of Action

This compound interacts with its targets through a process known as cross-coupling . This involves the compound acting as a nucleophilic partner, donating an electron pair to form a bond with an electrophilic carbon . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific reaction it is involved in. It is known that these compounds are often used in suzuki–miyaura-type reactions . These reactions are a type of cross-coupling reaction that can result in the formation of biaryl compounds . The downstream effects of these reactions can vary widely, depending on the specific compounds involved.

Pharmacokinetics

It is known that potassium organotrifluoroborates, in general, are stable to air and moisture . This suggests that they may have good bioavailability, as they are likely to remain stable in the body.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, including biaryl compounds . The specific molecular and cellular effects of these compounds would depend on their structure and properties.

Action Environment

The action of this compound is influenced by several environmental factors. For example, these compounds are known to be moisture- and air-stable , suggesting that they can remain active in a variety of environments. They are also remarkably compliant with strong oxidative conditions , which may enhance their efficacy in certain reactions.

Biochemical Analysis

Biochemical Properties

Potassium (3-ethoxyphenyl)trifluoroboranuide plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound acts as a nucleophilic boronated coupling reagent, reacting with aryl halides in the presence of a catalyst or under thermal conditions . The interactions between this compound and biomolecules are primarily based on its ability to form stable boron-carbon bonds, which are crucial for the synthesis of complex organic molecules.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form stable boron-carbon bonds. This compound acts as a nucleophilic reagent, participating in Suzuki-Miyaura cross-coupling reactions with aryl halides . The formation of these bonds is facilitated by the presence of a catalyst, which promotes the reaction and ensures high selectivity and efficiency. Additionally, this compound can influence enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme and reaction conditions. These interactions can lead to changes in gene expression and cellular metabolism, further highlighting the compound’s significance in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. This compound is known for its stability under various conditions, making it a reliable reagent for long-term studies Its degradation products and long-term effects on cellular function are still being investigated

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact on cellular function, while higher doses can lead to significant changes . At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is crucial to determine the optimal dosage for specific applications to minimize potential risks and maximize the compound’s benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s ability to form stable boron-carbon bonds makes it a valuable reagent in organic synthesis, where it can influence metabolic flux and metabolite levels . The specific metabolic pathways and enzymes that interact with this compound are still being studied, but its role in modulating biochemical processes is well-established.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s bioavailability and efficacy, making it essential to understand its transport mechanisms for effective application in biochemical research.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and optimizing its use in biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3-ethoxyphenyl)trifluoroboranuide can be synthesized through the reaction of 3-ethoxyphenylboronic acid with potassium trifluoroborate under specific conditions. The reaction typically involves the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through crystallization techniques .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-ethoxyphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium (3-ethoxyphenyl)trifluoroboranuide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (3-ethoxyphenyl)trifluoroboranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other similar compounds. Its ethoxy group at the 3-position enhances its solubility and reactivity in various chemical reactions .

Properties

IUPAC Name

potassium;(3-ethoxyphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3O.K/c1-2-13-8-5-3-4-7(6-8)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMPDCHYZDCWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)OCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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